molecular formula C9H11NO4 B139731 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol CAS No. 149910-66-7

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol

Cat. No.: B139731
CAS No.: 149910-66-7
M. Wt: 197.19 g/mol
InChI Key: LHYRRHWYOPLOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

149910-66-7

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-4-nitrophenyl]ethanol

InChI

InChI=1S/C9H11NO4/c11-4-3-7-1-2-9(10(13)14)5-8(7)6-12/h1-2,5,11-12H,3-4,6H2

InChI Key

LHYRRHWYOPLOBK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO

Synonyms

2-(2-(HYDROXYMETHYL)-4-NITROPHENYL)ETHANOL

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-nitrohomophthalic acid (313.12 g, 58.27 mmol, J. Amer. Chem. Soc., 1969, 91, 2467) in dry THF (291 mL) under N2 is treated with NaBH4 (6.61 g, 174.8 mmol) portionwise over 15 mins. The resulting mixture is cooled in an ice bath and BF3.Et2O (22.15 mL, 174.8 mmol) is added dropwise over 35 mins. The cooling bath is removed, and the reaction mixture is stirred vigorously at ambient temperature for 18 hrs and is then cooled in an ice bath, quenched by the slow addition of 1N aqueous NaOH (233 mL, 4 equiv.) and stirred at ambient temperature for an additional 4 hrs. The THF is then removed under reduced pressure, the resulting precipitate is isolated by filtration, the filtrate is extracted with MeOH/CH2Cl2 (10/90, 3×150 mL), and the precipitate is combined with the organic extracts, diluted with additional MeOH/CH2Cl2 (10/90, 400 mL), dried over anhydrous Na2SO4, concentrated under reduced pressure and recrystallized from EtOAc/hexane to give 8.16 g (71%) of the title compound as a beige solid, mp 80-81° C. (decomp.).
Quantity
313.12 g
Type
reactant
Reaction Step One
Name
Quantity
6.61 g
Type
reactant
Reaction Step One
Name
Quantity
291 mL
Type
solvent
Reaction Step One
Quantity
22.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
233 mL
Type
reactant
Reaction Step Three
Yield
71%

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